molecular formula C14H12N2OS B2814556 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline CAS No. 162374-77-8

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline

Cat. No.: B2814556
CAS No.: 162374-77-8
M. Wt: 256.32
InChI Key: URSIJLFKUGUAGH-UHFFFAOYSA-N
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Description

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy (-OCH₃) group at the 5-position and an aniline (-C₆H₄NH₂) moiety at the 2-position. The benzothiazole scaffold is known for its electron-deficient aromatic system, which enhances π-conjugation and facilitates applications in materials science and medicinal chemistry .

Properties

IUPAC Name

4-(5-methoxy-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-6-7-13-12(8-11)16-14(18-13)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSIJLFKUGUAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted benzothiazole derivatives .

Scientific Research Applications

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and inhibiting cell proliferation . The anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline with analogous benzothiazole derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural and Substituent Variations

Compound Name Substituents (Benzothiazole Position) Molecular Weight Key Structural Features
This compound 5-OCH₃, 2-aniline 256.30 (calc) Methoxy enhances electron density; aniline enables conjugation.
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline 6-CH₃, 2-aniline 240.33 Methyl group increases hydrophobicity; used in dyes and organic electronics.
4-(1,3-Benzothiazol-2-yl)aniline No substituents, 2-aniline 212.26 Simplest analog; serves as a synthetic intermediate.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 5-Cl, 2-(4-OCH₃-phenyl) 275.75 Chlorine and methoxy-phenyl enhance bioactivity.
4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)aniline Benzoxazole core, 5-CH₃, 3-Cl, 4-aniline 258.70 Oxygen replaces sulfur in the heterocycle; alters electronic properties.

Biological Activity

4-(5-Methoxy-1,3-benzothiazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a methoxy group and an aniline moiety, contributing to its unique biological profile. The structural formula can be represented as follows:

C11H10N2OS\text{C}_{11}\text{H}_{10}\text{N}_2\text{OS}

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains. It has been particularly effective against Mycobacterium tuberculosis , where it acts by inhibiting the growth and proliferation of the bacteria through molecular docking with the DprE1 target.

Table 1: Antimicrobial Efficacy Against Different Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL
Candida albicans1.5 µg/mL

Anticancer Properties

The compound has also been studied for its anticancer effects. It inhibits the growth of various cancer cell lines, including T-cell and B-cell lymphomas, by targeting the α4β1 integrin receptor, which is crucial for tumor growth and metastasis .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
HeLa (Cervical cancer)3.995
Molt-4 (T-cell lymphoma)5.0
Raji (B-cell lymphoma)4.5

The mechanism by which this compound exerts its effects involves several biochemical pathways:

  • Inhibition of DprE1 : This enzyme is critical for the cell wall synthesis in Mycobacterium tuberculosis.
  • Targeting Integrins : The compound disrupts integrin-mediated signaling pathways essential for cancer cell survival and proliferation.
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins, enhancing its potential as a therapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its effectiveness as a drug candidate.

Case Studies

A recent study highlighted the compound's efficacy in vivo using mouse models implanted with human cancer cells. Tumor uptake was observed as early as 5 minutes post-injection, indicating rapid distribution to target sites .

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